molecular formula C13H10IN3O B11700667 N'-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11700667
M. Wt: 351.14 g/mol
InChI Key: TZODGEFBHUVYGF-CXUHLZMHSA-N
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Description

N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is part of a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-iodobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological molecules. As a Schiff base, it can form stable complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The compound’s antiproliferative effects are thought to be due to its ability to interfere with cellular redox processes and induce oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the pyridine ring can provide additional coordination sites for metal ions, making it a versatile ligand in coordination chemistry .

Properties

Molecular Formula

C13H10IN3O

Molecular Weight

351.14 g/mol

IUPAC Name

N-[(E)-(2-iodophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H10IN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+

InChI Key

TZODGEFBHUVYGF-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)I

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)I

Origin of Product

United States

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